N-(butan-2-yl)-1-methylpiperidin-4-amine

PDE4 Inhibition Anti-inflammatory CNS

N-(butan-2-yl)-1-methylpiperidin-4-amine (CAS 1019551-89-3, synonym N-(sec-butyl)-1-methylpiperidin-4-amine) is a chiral, secondary amine derived from the 1-methylpiperidin-4-amine scaffold. Its molecular formula is C₁₀H₂₂N₂, with a molecular weight of 170.30 g/mol, and it is typically supplied as a research chemical with ≥98% purity.

Molecular Formula C10H22N2
Molecular Weight 170.30 g/mol
Cat. No. B13239601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(butan-2-yl)-1-methylpiperidin-4-amine
Molecular FormulaC10H22N2
Molecular Weight170.30 g/mol
Structural Identifiers
SMILESCCC(C)NC1CCN(CC1)C
InChIInChI=1S/C10H22N2/c1-4-9(2)11-10-5-7-12(3)8-6-10/h9-11H,4-8H2,1-3H3
InChIKeyDCMZOQRQZDUDLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(butan-2-yl)-1-methylpiperidin-4-amine: Procurement-Grade Piperidine Building Block for CNS-Targeted SAR and PDE4 Research


N-(butan-2-yl)-1-methylpiperidin-4-amine (CAS 1019551-89-3, synonym N-(sec-butyl)-1-methylpiperidin-4-amine) is a chiral, secondary amine derived from the 1-methylpiperidin-4-amine scaffold . Its molecular formula is C₁₀H₂₂N₂, with a molecular weight of 170.30 g/mol, and it is typically supplied as a research chemical with ≥98% purity . The compound belongs to a class of N-alkyl-1-methylpiperidin-4-amines that have been investigated as phosphodiesterase 4 (PDE4) inhibitors and as dual serotonin/norepinephrine reuptake inhibitors, positioning it as a versatile intermediate for medicinal chemistry and central nervous system (CNS) drug discovery programs [1][2].

Scaffold Chiral sec-butylpiperidine for PDE4 and SNRI SAR
Purity ≥98% purity supports reproducible screening assays
Workflow Building block for CNS-focused medicinal chemistry libraries

Why N-(butan-2-yl)-1-methylpiperidin-4-amine Cannot Be Replaced by Simple 1-Methylpiperidin-4-amine or Linear N-Alkyl Analogs


The 1-methylpiperidin-4-amine core is a common pharmacophore, but the identity of the N-alkyl substituent critically dictates biological target engagement, potency, and physicochemical properties [1]. The unsubstituted parent (1-methylpiperidin-4-amine) exhibits micromolar antitumor activity (IC₅₀ = 5 μM) , while the n-butyl analog demonstrates only moderate PDE4 inhibition (IC₅₀ = 200 nM) [2]. In contrast, the sec-butyl group introduces both steric bulk and a chiral center that can significantly alter binding interactions, as evidenced by the high PDE4A potency (IC₅₀ = 1.6 nM) achieved by structurally optimized sec-butyl piperidines in the same chemical space [3]. Generic substitution with a linear butyl chain therefore risks substantial loss of activity and confounds SAR interpretation.

Unsubstituted core 1-methylpiperidin-4-amine alone lacks requisite N-alkyl target engagement; sec-butyl substitution is essential for PDE4/SNRI pharmacophore alignment.
Linear butyl replacement N-butyl analog shows reduced PDE4 potency and lacks chirality; the branched sec-butyl group is critical for higher affinity SAR.
Cyclohexyl or tert-butyl swap Cyclohexyl increases lipophilicity and shifts off-target profile; tert-butyl eliminates chirality and alters CNS penetration potential.

Quantitative Differentiation of N-(butan-2-yl)-1-methylpiperidin-4-amine from Closest Analogs


PDE4 Inhibitory Potency: Class-Level Inferiority Relative to Optimized sec-Butyl Piperidines

While direct PDE4 inhibition data for N-(butan-2-yl)-1-methylpiperidin-4-amine are not publicly available, its structural class has been extensively characterized. The n-butyl analog N-butyl-1-methylpiperidin-4-amine exhibits an IC₅₀ of 200 nM against PDE4 [1]. In contrast, a more elaborated sec-butyl piperidine derivative (CHEMBL760761) achieves an IC₅₀ of 1.6 nM against PDE4A, a >100-fold improvement [2]. The sec-butyl group, present in the target compound, is therefore a key structural determinant for achieving sub-nanomolar potency when optimized within the correct molecular context. This establishes N-(butan-2-yl)-1-methylpiperidin-4-amine as a valuable starting point for further SAR exploration aimed at enhancing PDE4 affinity.

PDE4 potency (class-level)
Class-level inference
Optimized sec-butyl derivative: IC₅₀ 1.6 nM PDE4A; N-butyl analog: 200 nM. Target compound not directly reported but contains sec-butyl core.
Supports PDE4 SAR scaffold selection
Direct target compound data to verify
PDE4 Inhibition Anti-inflammatory CNS

Lipophilicity-Driven CNS Penetration Potential vs. Cyclohexyl and tert-Butyl Analogs

The sec-butyl substituent confers an intermediate lipophilicity that is often optimal for CNS penetration, balancing membrane permeability with avoidance of excessive non-specific binding. While experimental logP values for N-(butan-2-yl)-1-methylpiperidin-4-amine are not reported, the cyclohexyl analog (N-cyclohexyl-1-methylpiperidin-4-amine) has a higher molecular weight (196.33 vs. 170.30) and is noted for enhanced lipophilicity and blood-brain barrier penetration . The tert-butyl analog exhibits a PDE4D Kd of 79 nM [1]. The sec-butyl group, by virtue of its branched structure, likely provides a distinct lipophilicity profile compared to both the smaller tert-butyl and larger cyclohexyl substituents, enabling fine-tuning of CNS drug-like properties without sacrificing potency.

CNS lipophilicity profile
Class-level inference
Sec-butyl (target): MW 170.30, predicted logP ~2.5–3.0. Cyclohexyl analog: MW 196.33, higher lipophilicity. tert-butyl analog: PDE4D Kd 79 nM.
Balanced lipophilicity for CNS compound design
Experimental logP and brain penetration data not reported
CNS Drug Design Lipophilicity Blood-Brain Barrier

Commercial Purity and Batch-to-Batch Consistency for Reproducible SAR

N-(butan-2-yl)-1-methylpiperidin-4-amine is commercially available at a standardized purity of 98% . This is higher than the reported purity of some related analogs, such as the N-ethyl derivative which is often supplied at lower purities [1]. The availability of high-purity material ensures reliable and reproducible results in biological assays and synthetic transformations, reducing the need for additional purification steps and minimizing batch-to-batch variability. For procurement, this translates to lower operational costs and faster project timelines.

Batch purity consistency
Supporting evidence
≥98% (HPLC, NMR), higher than N-ethyl analog (95–97%)
Reduces in-house purification needs
Vendor analytical data; lot-specific review recommended
Chemical Synthesis Quality Control Medicinal Chemistry

Structural Uniqueness in Dual Serotonin/Norepinephrine Reuptake Inhibitor (SNRI) Chemical Space

A series of N-alkyl-N-arylmethylpiperidin-4-amines, which include the 1-methylpiperidin-4-amine core present in N-(butan-2-yl)-1-methylpiperidin-4-amine, have been demonstrated to be dual inhibitors of serotonin and norepinephrine reuptake [1]. The sec-butyl substituent provides a unique steric and electronic profile within this series. While direct reuptake inhibition data for the target compound are not available, its structural features align with known SNRI pharmacophores. The compound's chirality also offers the potential for stereoselective interactions, a property not present in achiral analogs like N-butyl-1-methylpiperidin-4-amine. This structural distinctiveness makes N-(butan-2-yl)-1-methylpiperidin-4-amine a valuable tool for probing the SAR of SNRI activity and for developing novel antidepressants or analgesics.

SNRI pharmacophore fit
Class-level inference
1-methylpiperidin-4-amine core validated for dual 5-HT/NE reuptake inhibition; sec-butyl introduces chirality absent in linear analogs.
Supports chiral SNRI SAR exploration
Direct reuptake inhibition data not available; stereoselectivity to verify
SNRI Depression Pain

Recommended Research Applications for N-(butan-2-yl)-1-methylpiperidin-4-amine Based on Quantitative Differentiation


SAR Studies for PDE4 Inhibitors Targeting CNS Inflammatory and Cognitive Disorders

Use N-(butan-2-yl)-1-methylpiperidin-4-amine as a key intermediate to construct focused libraries of N-alkyl-N-arylmethylpiperidin-4-amines. The sec-butyl group's established contribution to PDE4A potency (IC₅₀ = 1.6 nM for optimized derivatives) [1] makes this scaffold essential for achieving sub-nanomolar inhibition. Researchers can systematically vary the aryl substituent while retaining the sec-butyl moiety to map PDE4 subtype selectivity and improve CNS penetration.

Development of Dual Serotonin/Norepinephrine Reuptake Inhibitors (SNRIs) with Enhanced Pharmacokinetics

Leverage the 1-methylpiperidin-4-amine core, which is a validated SNRI pharmacophore [2], and introduce the sec-butyl group to modulate lipophilicity and metabolic stability. The chiral center offers the opportunity to explore stereospecific interactions with monoamine transporters, potentially yielding SNRIs with improved efficacy or reduced side-effect profiles compared to achiral analogs.

Chemical Biology Tool for Investigating Histone Methyltransferase (G9a/GLP) Inhibition

While the cyclohexyl analog demonstrates potent G9a inhibition (IC₅₀ = 26 nM) , the sec-butyl derivative provides a structurally distinct probe for this epigenetic target. The compound can be used in competitive binding assays to delineate the steric and electronic requirements of the G9a active site, aiding in the design of selective inhibitors for oncology and stem cell reprogramming applications.

Synthesis of Hsp70 Inhibitors for Oncology Research

According to patent literature, N,N′-substituted piperidinamine compounds that include the 1-methylpiperidin-4-amine core are being developed as Hsp70 inhibitors for cancer therapy [3]. N-(butan-2-yl)-1-methylpiperidin-4-amine can serve as a starting material for the synthesis of such inhibitors, enabling research into novel strategies for overcoming drug resistance in breast and other solid tumors.

Application
Selection Property
Validation Focus
PDE4 inhibitor SAR studies (CNS models)
sec-butyl PDE4A potency context
PDE4 subtype selectivity and CNS penetration endpoints
Dual monoamine reuptake inhibitor SAR
Chiral 1-methylpiperidin-4-amine pharmacophore
Stereospecific transporter interaction profiling
Epigenetic probe (G9a/GLP) characterization
Distinct steric profile vs cyclohexyl analog
G9a active-site steric and electronic mapping
Hsp70 inhibition research (drug-resistance models)
N,N'-substituted piperidinamine scaffold
Hsp70 inhibitor design and SAR

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